1-Naphthol, 5,6,7,8-tetrachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthol, 5,6,7,8-tetrachloro- is a chemical compound with the molecular formula C10H4Cl4O It is a derivative of 1-naphthol, where four chlorine atoms are substituted at the 5, 6, 7, and 8 positions of the naphthalene ring
Vorbereitungsmethoden
1-Naphthol, 5,6,7,8-tetrachloro- can be synthesized through several methods. One common synthetic route involves the chlorination of 1-naphthol. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and the process is carried out under controlled conditions to ensure selective chlorination at the desired positions . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Naphthol, 5,6,7,8-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert 1-naphthol, 5,6,7,8-tetrachloro- to its corresponding tetrahydro derivatives.
Substitution: The chlorine atoms in 1-naphthol, 5,6,7,8-tetrachloro- can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce tetrahydro-1-naphthol derivatives .
Wissenschaftliche Forschungsanwendungen
1-Naphthol, 5,6,7,8-tetrachloro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-naphthol, 5,6,7,8-tetrachloro- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are often attributed to its ability to undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components . Additionally, its chlorinated structure allows it to interact with specific enzymes and proteins, potentially inhibiting their activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Naphthol, 5,6,7,8-tetrachloro- can be compared with other chlorinated naphthol derivatives, such as:
1-Naphthol, 5,6,7,8-tetrahydro-: This compound has hydrogen atoms instead of chlorine at the 5, 6, 7, and 8 positions, resulting in different chemical properties and reactivity.
2-Naphthol, 5,6,7,8-tetrachloro-: The hydroxyl group is located at the 2-position instead of the 1-position, leading to variations in its chemical behavior and applications.
The uniqueness of 1-naphthol, 5,6,7,8-tetrachloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
32375-22-7 |
---|---|
Molekularformel |
C10H4Cl4O |
Molekulargewicht |
281.9 g/mol |
IUPAC-Name |
5,6,7,8-tetrachloronaphthalen-1-ol |
InChI |
InChI=1S/C10H4Cl4O/c11-7-4-2-1-3-5(15)6(4)8(12)10(14)9(7)13/h1-3,15H |
InChI-Schlüssel |
ODGPKGZUDXMZSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.